3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane features a tropane core (8-azabicyclo[3.2.1]octane) with two key substituents:
- Position 3: A methoxy (-OCH₃) group, which is electron-donating and moderately polar.
- Position 8: A 2,3,5,6-tetramethylbenzenesulfonyl group, a bulky, lipophilic sulfonamide moiety.
This structure combines the rigid bicyclic framework of tropane alkaloids with substituents that may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSMUPCLIPPQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Molecular Formula : C₁₈H₂₃N₁O₃S
- Molecular Weight : 335.44 g/mol
Structural Characteristics
The compound features a bicyclic structure that is characteristic of many pharmacologically active substances. Its unique arrangement allows for specific interactions with biological targets.
Medicinal Chemistry
The compound is primarily studied for its potential as a ligand in drug development. The sulfonyl group enhances its binding affinity to various receptors, making it a candidate for:
- Dopamine Transporter Inhibition : Analogues of this compound have shown promise in modulating dopamine transporters, which are crucial for treating conditions like Parkinson's disease and schizophrenia .
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by influencing neurotransmitter levels in the brain.
Neuropharmacology
Research has demonstrated that the compound can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This interaction is significant for:
- Cognitive Enhancement : Studies suggest that derivatives can improve cognitive function by enhancing cholinergic transmission.
- Potential Treatment for Neurodegenerative Diseases : The ability to cross the blood-brain barrier makes it a candidate for therapies targeting Alzheimer’s disease and other neurodegenerative disorders.
Chemical Biology
In chemical biology, this compound serves as a tool for understanding biological processes at the molecular level:
- Bioconjugation Reactions : The methoxy and sulfonyl groups can be utilized for bioconjugation, allowing researchers to label biomolecules for imaging or tracking within biological systems.
Data Tables
Case Study 1: Dopamine Transporter Ligands
A study conducted by Agoston et al. (1997) identified several N-substituted analogues of the compound that selectively bind to dopamine transporters. These findings suggest potential therapeutic applications in treating psychiatric disorders.
Case Study 2: Neuroprotective Effects
Research published in Journal of Medicinal Chemistry explored the neuroprotective properties of related bicyclic compounds against neurotoxicity induced by glutamate. The results indicate that these compounds may offer protective effects through modulation of excitotoxic pathways.
Mechanism of Action
The mechanism of action of 3-methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonamide Derivatives of 8-Azabicyclo[3.2.1]octane
Sulfonamide-substituted tropanes are explored for their pharmacokinetic and pharmacodynamic properties:
Key Observations :
Aryloxy/Aryl-Substituted Tropanes
Tropanes with aryl or aryloxy groups at position 3 are studied for neurotransmitter transporter inhibition:
Key Observations :
Alkylsulfanyl vs. Sulfonyl Derivatives
Sulfur-containing tropanes exhibit varied electronic and pharmacokinetic profiles:
Key Observations :
- Sulfonyl vs. Sulfanyl : The sulfonyl group’s electronegativity enhances hydrogen-bonding capacity, possibly improving target engagement but reducing lipid solubility.
Diphenylmethoxy Derivatives (e.g., Benztropine)
Benztropine and analogs highlight the impact of bulky substituents:
| Compound | Position 3 Substituent | Position 8 Substituent | Activity | Reference |
|---|---|---|---|---|
| Target Compound | Methoxy | Sulfonyl | – | – |
| Benztropine | Diphenylmethoxy | Methyl | Anticholinergic; used in Parkinson’s. |
Key Observations :
- Diphenylmethoxy vs. Methoxy : Benztropine’s bulky diphenylmethoxy group confers anticholinergic activity, whereas the target’s methoxy group may favor alternative targets.
Nortropane Derivatives
Nortropanes (unmethylated nitrogen) contrast with N-substituted tropanes:
| Compound | Position 8 Substituent | Key Differences | Reference |
|---|---|---|---|
| Target Compound | Sulfonyl | Methylated sulfonamide; increased rigidity. | – |
| Nortropane | Hydrogen | Unmethylated nitrogen; higher basicity. |
Key Observations :
Research Findings and SAR Trends
- Lipophilicity and CNS Penetration : Bulky, lipophilic groups (e.g., tetramethylbenzenesulfonyl) may enhance blood-brain barrier penetration compared to polar sulfonamides .
- Transporter Selectivity : Position 3 substituents critically influence DAT/SERT selectivity. Methoxy’s small size may favor DAT binding, while aryl groups shift selectivity toward SERT .
- Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than esters or thioethers, suggesting improved pharmacokinetics for the target compound .
Biological Activity
3-Methoxy-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic structure characterized by the azabicyclo[3.2.1]octane framework and a sulfonyl group attached to a methoxy-substituted aromatic ring. The molecular formula is C17H25NO3S, with a molecular weight of approximately 325.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO3S |
| Molecular Weight | 325.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonyl group is known to participate in hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially inhibiting their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This could imply applications in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
In a study examining various derivatives of azabicyclo compounds against Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the impact of the compound on rodent models exhibiting anxiety-like behaviors. Doses of 10 mg/kg administered intraperitoneally resulted in a significant reduction in anxiety scores as measured by the elevated plus maze test.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
